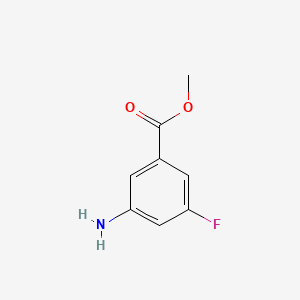

Methyl 3-amino-5-fluorobenzoate

Descripción general

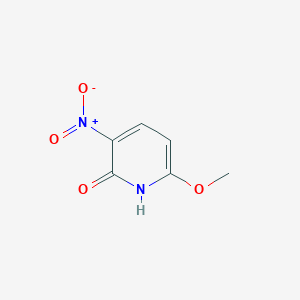

Descripción

Methyl 3-amino-5-fluorobenzoate is an amino acid widely used in pharmaceuticals and foods . It is a solid substance that appears white to yellow .

Molecular Structure Analysis

The molecular formula of Methyl 3-amino-5-fluorobenzoate is C8H8FNO2 . Its molecular weight is 169.16 g/mol . The InChI Key is YKEJVXMOMKWEPV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 3-amino-5-fluorobenzoate is slightly soluble in water . It is a solid substance that appears white to yellow . The molecular weight is 169.16 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 3-amino-5-fluorobenzoate: is utilized in the pharmaceutical industry due to its properties as an amino acid derivative. It serves as a building block in the synthesis of more complex compounds. Its incorporation into drug molecules can enhance the pharmacokinetic properties of therapeutic agents, such as improving their absorption, distribution, metabolism, and excretion (ADME) profiles .

Food Chemistry

In food chemistry, this compound finds application as a precursor in the synthesis of flavoring agents. Its amino group can undergo various reactions to form compounds that contribute to flavors and aromas in food products. The fluorine atom in the molecule can potentially alter the electronic properties of the aromatic system, influencing the flavor profile .

Material Science

Methyl 3-amino-5-fluorobenzoate: can be used in material science for the development of novel polymeric materials. The amino group can participate in polymerization reactions, leading to new types of resins and plastics with potential applications in various industries, including automotive and aerospace .

Dye and Pigment Industry

The compound’s structure is conducive to the synthesis of dyes and pigments. The presence of both amino and fluorobenzoate groups allows for the creation of colorants with specific properties for use in textiles, inks, and coatings. The fluorine atom can contribute to the lightfastness and chemical resistance of the dyes .

Agrochemical Research

In agrochemical research, Methyl 3-amino-5-fluorobenzoate can be a precursor in the synthesis of herbicides and pesticides. The fluorine atom can enhance the biological activity of these compounds, making them more effective at lower concentrations and potentially reducing their environmental impact .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic analysis. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) to calibrate and test the efficiency of analytical methods .

Organic Synthesis

In organic synthesis, Methyl 3-amino-5-fluorobenzoate is valuable as an intermediate in the construction of complex organic molecules. Its reactivity allows for selective transformations, enabling the synthesis of a wide range of pharmaceuticals, agrochemicals, and organic materials .

Biomedical Research

Lastly, in biomedical research, the compound’s ability to be tagged with fluorine-18 makes it a candidate for use in positron emission tomography (PET) imaging. This application can aid in the diagnosis and monitoring of diseases by tracking the biodistribution of labeled compounds in the body .

Safety and Hazards

Methyl 3-amino-5-fluorobenzoate is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Store in a well-ventilated place and keep the container tightly closed .

Propiedades

IUPAC Name |

methyl 3-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJVXMOMKWEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396712 | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-fluorobenzoate | |

CAS RN |

884497-46-5 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

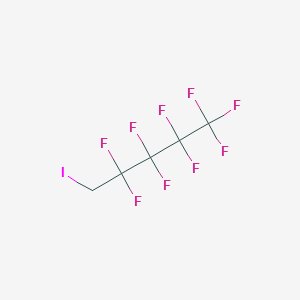

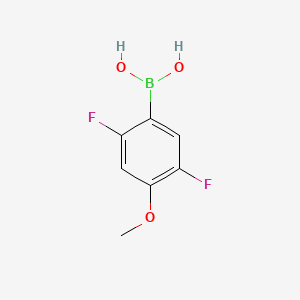

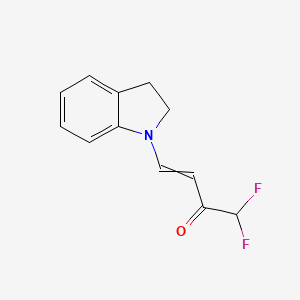

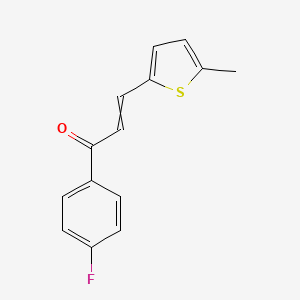

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)